
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine is an organic compound with the molecular formula C9H13BrN2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with pyrrolidine-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Chlorothiophen-2-yl)methyl)pyrrolidin-3-amine
- 1-((5-Fluorothiophen-2-yl)methyl)pyrrolidin-3-amine
- 1-((5-Methylthiophen-2-yl)methyl)pyrrolidin-3-amine
Uniqueness
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C9H13BrN2S |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C9H13BrN2S/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2 |
InChI Key |
UTLSGYDDNCNZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)

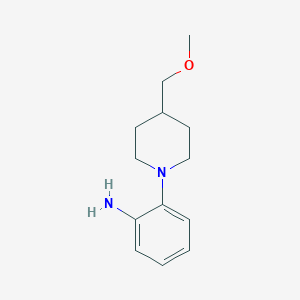
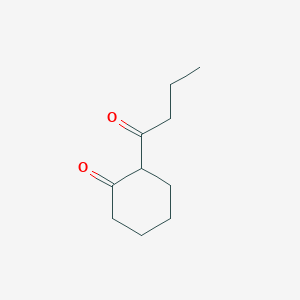
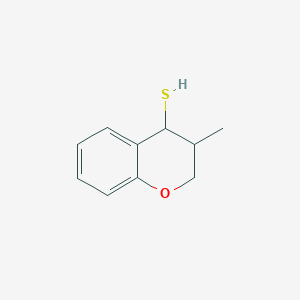
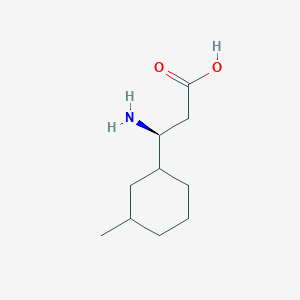
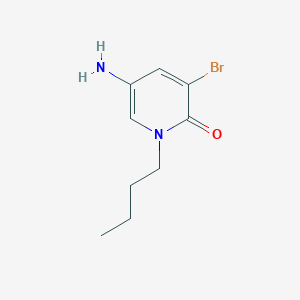


![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)


